molecular formula C21H20BrNO2 B12866415 methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 881040-07-9

methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12866415
CAS No.: 881040-07-9
M. Wt: 398.3 g/mol
InChI Key: RFGZTJLXUOGUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. This compound is characterized by its complex structure, which includes a bromophenyl group, an ethylphenyl group, and a methyl ester functional group attached to a pyrrole ring. Its unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of Substituents: The bromophenyl and ethylphenyl groups are introduced through electrophilic aromatic substitution reactions. The bromophenyl group can be added using bromobenzene and a suitable catalyst, while the ethylphenyl group can be introduced using ethylbenzene under Friedel-Crafts alkylation conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the bromophenyl group is particularly significant in enhancing biological activity.

Medicine

In medicinal chemistry, this compound serves as a lead compound for the development of new pharmaceuticals. Its structure can be modified to improve pharmacokinetic properties and target specific biological pathways.

Industry

In the materials science industry, this compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the pyrrole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 5-(4-methylphenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

Compared to similar compounds, methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can enhance the compound’s ability to interact with biological targets and participate in various chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

881040-07-9

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C21H20BrNO2/c1-4-15-7-5-6-8-19(15)23-14(2)18(21(24)25-3)13-20(23)16-9-11-17(22)12-10-16/h5-13H,4H2,1-3H3

InChI Key

RFGZTJLXUOGUIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.